molecular formula C9H9FO4S B6244309 2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfurofluoridate CAS No. 2411262-01-4

2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfurofluoridate

Cat. No. B6244309
CAS RN: 2411262-01-4
M. Wt: 232.2
InChI Key:
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Description

The compound “2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfurofluoridate” is a complex organic molecule. It seems to contain an indene structure, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The “2,3-dihydro” prefix suggests that the compound has two additional hydrogen atoms, indicating a saturated ring system. The “2-hydroxy” group indicates the presence of a hydroxyl (-OH) group on the second carbon of the indene structure. The “sulfurofluoridate” part of the name suggests the presence of a sulfur-fluorine bond, but without more specific information, it’s difficult to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The presence of a hydroxyl group could make it a potential nucleophile, while the sulfurofluoridate group might make it susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to provide a mechanism of action .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfurofluoridate involves the reaction of 2-hydroxy-2,3-dihydro-1H-indene-5-sulfonic acid with thionyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with potassium fluoride to form the desired sulfurofluoridate product.", "Starting Materials": [ "2-hydroxy-2,3-dihydro-1H-indene-5-sulfonic acid", "thionyl chloride", "potassium fluoride" ], "Reaction": [ "Step 1: 2-hydroxy-2,3-dihydro-1H-indene-5-sulfonic acid is dissolved in anhydrous dichloromethane.", "Step 2: Thionyl chloride is added dropwise to the reaction mixture while stirring at room temperature.", "Step 3: The reaction mixture is stirred for an additional 2 hours at room temperature.", "Step 4: The resulting sulfonyl chloride intermediate is isolated by filtration and washed with cold dichloromethane.", "Step 5: The sulfonyl chloride intermediate is dissolved in anhydrous tetrahydrofuran.", "Step 6: Potassium fluoride is added to the reaction mixture and stirred at room temperature for 4 hours.", "Step 7: The reaction mixture is quenched with water and extracted with dichloromethane.", "Step 8: The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.", "Step 9: The crude product is purified by column chromatography to yield 2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfurofluoridate." ] }

CAS RN

2411262-01-4

Product Name

2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfurofluoridate

Molecular Formula

C9H9FO4S

Molecular Weight

232.2

Purity

95

Origin of Product

United States

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